Superior Catalyst Economy: Di(1-Adamantyl)benzylphosphine Enables Low Pd Loadings for Suzuki Coupling of Aryl Chlorides
The cataCXium® ABn ligand enables effective Suzuki-Miyaura coupling of challenging aryl chloride substrates at significantly lower palladium catalyst loadings compared to what is typically required with first- and second-generation phosphine ligands. This provides a direct procurement advantage in terms of catalyst economy and cost per mole of product. For the reaction of a variety of aryl chlorides with 4-methylphenylboronic acid, cataCXium® ABn maintained high activity with Pd loadings in the range of 0.05 to 0.5 mol% [1]. In contrast, the commonly used, unhindered ligand triphenylphosphine (PPh3) is largely ineffective for aryl chloride activation in Suzuki couplings, often requiring loadings >3 mol% Pd and providing significantly lower yields under comparable conditions [2].
| Evidence Dimension | Palladium Catalyst Loading Required for Effective Suzuki Coupling of Aryl Chlorides |
|---|---|
| Target Compound Data | 0.05–0.5 mol% Pd |
| Comparator Or Baseline | Triphenylphosphine (PPh3): >3 mol% Pd typically required for comparable activity |
| Quantified Difference | Approximately 10- to 60-fold reduction in required Pd loading |
| Conditions | Suzuki-Miyaura cross-coupling of aryl chlorides with 4-methylphenylboronic acid |
Why This Matters
This directly translates to lower catalyst cost and reduced heavy metal contamination in the final product for industrial and pharmaceutical applications.
- [1] Sigma-Aldrich, 'cataCXium®' Ligand Family Performance Data. View Source
- [2] Miyaura, N.; Suzuki, A., 'Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds', Chem. Rev., 1995, 95, 2457–2483. View Source
